Ethyl 6-(3-thienyl)hexanoate

Description

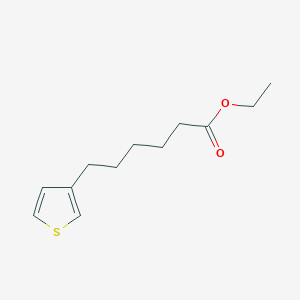

Ethyl 6-(3-thienyl)hexanoate is an ester derivative featuring a hexanoate backbone substituted with a 3-thienyl group at the sixth carbon. Ethyl esters, such as ethyl hexanoate and ethyl octanoate, are critical contributors to fruity aromas in beverages, foods, and fragrances . The 3-thienyl group introduces a sulfur-containing heterocycle, which may impart distinct aromatic or physicochemical properties compared to aliphatic or phenyl-substituted esters.

Properties

IUPAC Name |

ethyl 6-thiophen-3-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-2-14-12(13)7-5-3-4-6-11-8-9-15-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEGEKHCZZGZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641426 | |

| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-02-9, 1224509-07-2 | |

| Record name | Ethyl 3-thiophenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(3-(ethyl-6-hexanoate)thiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-thienyl)hexanoate typically involves the esterification of 6-(3-thienyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 6-(3-thienyl)hexanoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.

Reduction: Lithium aluminum hydride or sodium borohydride for ester reduction.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for electrophilic substitution

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 6-(3-thienyl)hexanol.

Substitution: Halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

Ethyl 6-(3-thienyl)hexanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiophene rings.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of Ethyl 6-(3-thienyl)hexanoate is largely dependent on its chemical structure. The thiophene ring can interact with various biological targets, potentially disrupting cellular processes. The ester group can undergo hydrolysis to release the active 6-(3-thienyl)hexanoic acid, which may further interact with molecular targets. The exact pathways and targets are still under investigation, but the compound’s ability to undergo various chemical transformations makes it a versatile molecule in research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Ethyl 6-(3-Thienyl)hexanoate: Contains a thiophene ring (C₄H₃S) at the terminal carbon of the hexanoate chain. The sulfur atom may influence electronic properties and intermolecular interactions.

- Ethyl Octanoate (Ethyl Caprylate): Features an eight-carbon chain (C₁₀H₂₀O₂), contributing to pineapple and pear notes in wines and spirits .

- Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate: A nitrogen- and formyl-substituted analog synthesized for fluorescent labeling, demonstrating structural versatility in ester derivatives .

Physicochemical Properties

- Crystallinity: Esters with aromatic substituents (e.g., nitro-biphenyl groups) exhibit distinct packing arrangements in crystals, as seen in NO2-Bi-5-S-E (monoclinic P2₁/c) . Thienyl-substituted esters may similarly form unique crystalline phases due to sulfur’s polarizability.

- Solubility: Ethyl 3-hydroxyhexanoate’s hydroxyl group improves hydrophilicity , whereas thienyl groups may reduce water solubility compared to aliphatic esters.

Biological Activity

Ethyl 6-(3-thienyl)hexanoate is an organic compound characterized by its unique structure, which includes a thiophene ring and an ester functional group. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C12H18O2S

- Molecular Weight : 230.34 g/mol

- Structure : Contains a thiophene ring, which contributes to its biological properties.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Studies have suggested that this compound may possess anti-inflammatory effects, making it a candidate for further research in inflammatory disease treatment.

The biological activity of this compound is largely attributed to the following mechanisms:

- Interaction with Biological Targets : The thiophene ring can interact with various cellular targets, potentially disrupting normal cellular processes.

- Hydrolysis of Ester Group : The ester group can undergo hydrolysis to release the active 6-(3-thienyl)hexanoic acid, which may interact with molecular targets involved in inflammation and microbial resistance.

Research Findings

A summary of key studies related to the biological activity of this compound is presented below:

Case Studies

-

Antimicrobial Efficacy :

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as an antibacterial agent.

-

Inflammation Model :

- In an experimental model of inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results showed a significant decrease in inflammatory markers compared to the control group, indicating its potential therapeutic application.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other thiophene-containing compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 6-(2-thienyl)hexanoate | Moderate | Low |

| Ethyl 6-(4-thienyl)hexanoate | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimized synthesis methods for Ethyl 6-(3-thienyl)hexanoate, and how are reaction parameters validated experimentally?

- Methodology : The esterification process can be optimized using heterogeneous catalysts like Amberlyst-14. Parameters such as temperature, catalyst loading, and molar ratios of reactants (e.g., hexanoic acid and ethanol) should be systematically varied. Reaction progress is monitored via FTIR spectroscopy to confirm functional groups (e.g., C=O stretching at ~1740 cm⁻¹ for esters). Kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) are developed using software like MATLAB or Sigma-Plot to validate experimental data .

Q. How can the phase behavior of this compound in supercritical CO₂ systems be characterized?

- Methodology : Use high-pressure view cells or static-analytical apparatus to measure vapor-liquid critical points. Plot pressure-temperature (P-T) and pressure-composition (P-x) diagrams to determine phase boundaries. Compare experimental results with theoretical equations of state (e.g., Peng-Robinson) to model CO₂ + ethyl ester binary systems. Data discrepancies between experiments and models should be analyzed for deviations in molecular interactions .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices like food or beverages?

- Methodology : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile quantification. For non-volatile matrices, use HPLC with UV/Vis or mass spectrometry. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy. Odor Activity Values (OAVs) can be calculated by dividing concentrations by sensory thresholds (e.g., OAV >1 indicates aroma impact) .

Advanced Research Questions

Q. How do diffusion and partition coefficients of this compound vary in structured matrices like carrageenan gels?

- Methodology : Conduct mass transfer experiments using diffusion cells under controlled humidity and temperature. Compare diffusive (Fickian) and convective models to identify dominant mechanisms. Partition coefficients () are determined by equilibrium headspace analysis, while diffusion coefficients () are derived from time-dependent release profiles. Structural effects (e.g., gel porosity) are quantified by varying carrageenan concentrations (e.g., 1–5% w/w) and measuring via inverse modeling .

Q. What is the inhibitory threshold of this compound in anaerobic digestion systems, and how does it affect methane yield?

- Methodology : Perform batch anaerobic digestion assays with increasing ester concentrations (0.05–20 mM). Monitor biogas composition (CH₄/CO₂) via gas chromatography. Calculate the minimum inhibitory concentration (MIC) using dose-response curves. Toxicity mechanisms (e.g., membrane disruption in methanogens) are inferred from volatile fatty acid (VFA) accumulation and pH shifts. Synergistic effects with other esters (e.g., ethyl butanoate) should be tested .

Q. How do microbial communities influence the biosynthesis of this compound in fermentation processes?

- Methodology : Use high-throughput sequencing (16S rRNA/ITS) to profile microbial dynamics in fermentative systems (e.g., Baijiu production). Correlate taxa (e.g., Lactobacillus, Monascus) with ester levels via redundancy analysis (RDA) or Spearman’s rank correlation. Metabolomic profiling (GC-MS/LC-MS) identifies key intermediates (e.g., acetyl-CoA) linked to ester synthesis pathways. Inoculation trials with isolated strains validate metabolic contributions .

Q. What synergistic or antagonistic interactions occur between this compound and other aroma compounds in sensory perception?

- Methodology : Design sensory panels with recombination models (e.g., wine or synthetic matrices). Use descriptive analysis to score attributes like "banana" or "artificial sweet." Dose-response studies with varying ratios of ethyl hexanoate, 3-mercaptohexanol, and linalool reveal additive/supra-additive effects. Principal Component Analysis (PCA) of GC-O data identifies odor-active regions influenced by interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.